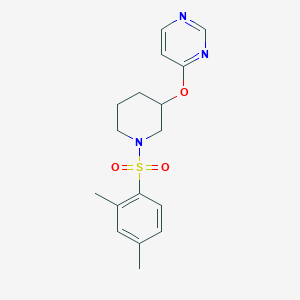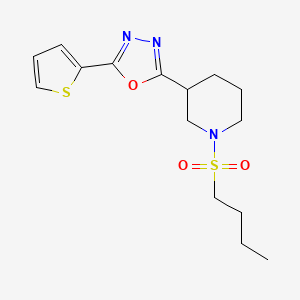
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is of particular interest due to its unique structure and potential for use in a variety of fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The exact mechanism of action of 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is not fully understood, but studies have suggested that this compound may act by selectively binding to certain proteins and enzymes in the body. This binding can lead to changes in cellular signaling pathways and gene expression, which may ultimately result in therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole can have a variety of biochemical and physiological effects in the body. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as to modulate the activity of certain enzymes involved in neurotransmitter signaling. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole in lab experiments is its high potency and selectivity for certain proteins and enzymes. This can make it a valuable tool for studying the function of these proteins and enzymes in various biological systems. However, one limitation of using this compound is its relatively complex synthesis process, which can make it difficult and expensive to obtain in large quantities.
将来の方向性
There are many potential future directions for research involving 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. One area of interest is in the development of new drugs based on this compound, which may have therapeutic effects in a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science. Finally, new synthesis methods and purification techniques may be developed to improve the yield and purity of this compound, making it more readily available for research purposes.
合成法
The synthesis of 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole involves a multi-step process that requires the use of several reagents and catalysts. One common method for synthesizing this compound involves the reaction of a piperidine derivative with a thiophene derivative, followed by the addition of an oxadiazole group. This process typically requires careful control of reaction conditions and purification steps to ensure high yield and purity of the final product.
科学的研究の応用
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has been studied for its potential use in a variety of scientific research applications. One area of interest is in medicinal chemistry, where this compound has shown promise as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. Additionally, this compound has been studied for its potential use as a tool in biochemistry and pharmacology research, due to its ability to selectively bind to certain proteins and enzymes.
特性
IUPAC Name |
2-(1-butylsulfonylpiperidin-3-yl)-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-2-3-10-23(19,20)18-8-4-6-12(11-18)14-16-17-15(21-14)13-7-5-9-22-13/h5,7,9,12H,2-4,6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFVNKGUAXWAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2974305.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2974306.png)
![N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B2974308.png)
![2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2974310.png)
![N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine](/img/structure/B2974313.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2974315.png)

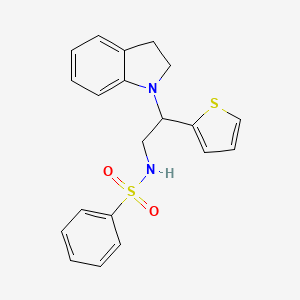
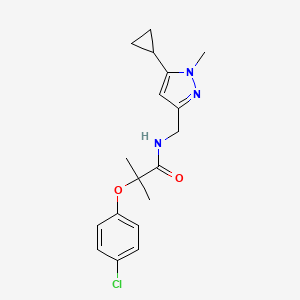
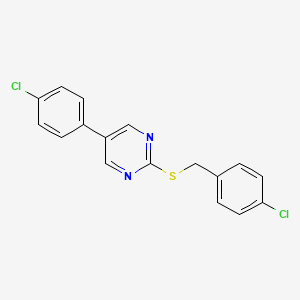
![2-(2-methoxyphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2974320.png)

![1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic Acid](/img/structure/B2974325.png)
